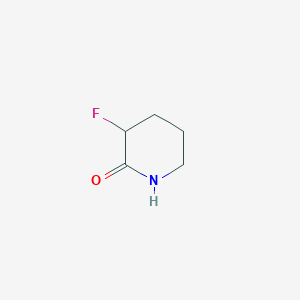
3-Fluoropiperidin-2-ona
Descripción general
Descripción
3-Fluoropiperidin-2-one is a fluorinated derivative of piperidin-2-one, a six-membered heterocyclic compound containing one nitrogen atom and one fluorine atomFluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modulate biological activity, which makes 3-Fluoropiperidin-2-one an important molecule in drug discovery and development .
Aplicaciones Científicas De Investigación
3-Fluoropiperidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s worth noting that fluorinated compounds often exhibit unique interactions with biological targets due to the presence of the strong electron-withdrawing fluorine atom .
Mode of Action
The mode of action of 3-Fluoropiperidin-2-one involves intramolecular hydrogen bonding and repulsion between the fluorine atom and the hydroxyl group. A theoretical approach has shown that the orientation of the hydroxyl group in a high-energy tautomer of 3-Fluoropiperidin-2-one is dictated by these interactions .
Biochemical Pathways
The compound’s fluorine atom can influence various biochemical pathways due to its strong electron-withdrawing properties .
Pharmacokinetics
The presence of the fluorine atom can potentially affect these properties, as fluorinated compounds often exhibit unique pharmacokinetic profiles .
Result of Action
The compound’s fluorine atom can influence various molecular and cellular processes due to its strong electron-withdrawing properties .
Action Environment
The action, efficacy, and stability of 3-Fluoropiperidin-2-one can be influenced by various environmental factors. For instance, the compound’s intramolecular interactions, which dictate the orientation of its hydroxyl group, can be affected by the surrounding chemical environment .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidin-2-one typically involves the fluorination of piperidin-2-one. One common method is the direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on a piperidin-2-one derivative with a fluoride ion source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of 3-Fluoropiperidin-2-one may involve continuous flow processes to ensure better control over reaction conditions and higher yields. These processes often utilize automated systems for precise addition of reagents and temperature control, which can enhance the efficiency and scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoropiperidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction of 3-Fluoropiperidin-2-one can yield fluorinated piperidine derivatives.
Substitution: The fluorine atom in 3-Fluoropiperidin-2-one can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), phase-transfer catalysts
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Fluorinated piperidine derivatives
Substitution: Various substituted piperidin-2-one derivatives
Comparación Con Compuestos Similares
3-Fluoropiperidin-2-one can be compared with other fluorinated piperidine derivatives, such as:
- 2-Fluoropiperidin-2-one
- 4-Fluoropiperidin-2-one
- 3-Chloropiperidin-2-one
Uniqueness
The unique position of the fluorine atom in 3-Fluoropiperidin-2-one imparts distinct electronic and steric effects, which can influence its reactivity and biological activity. Compared to its analogs, 3-Fluoropiperidin-2-one may exhibit different pharmacokinetic properties, such as improved metabolic stability and membrane permeability .
Similar Compounds
- 2-Fluoropiperidin-2-one
- 4-Fluoropiperidin-2-one
- 3-Chloropiperidin-2-one
These compounds share similar structural features but differ in the position or nature of the substituent, leading to variations in their chemical and biological properties .
Propiedades
IUPAC Name |
3-fluoropiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICNFGUUMAJPAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678323 | |
| Record name | 3-Fluoropiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50902-17-5 | |
| Record name | 3-Fluoropiperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 3-Fluoropiperidin-2-one?
A: The research primarily focuses on understanding the influence of fluorine substitution on the conformational preferences and tautomeric equilibrium of 3-Fluoropiperidin-2-one. The study utilizes computational methods to investigate the presence and strength of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the tautomeric forms. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



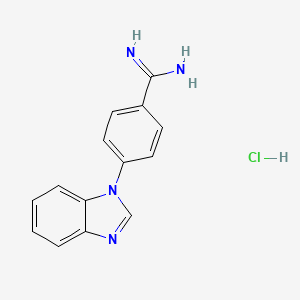
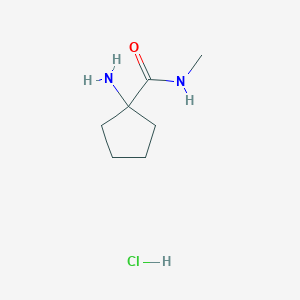
![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)
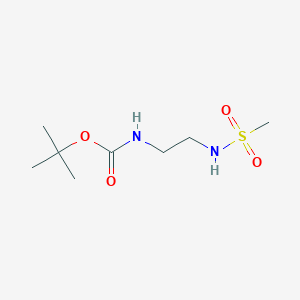

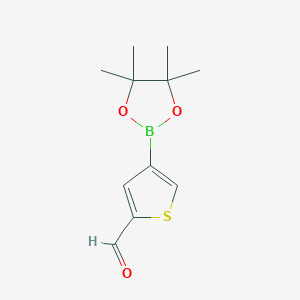
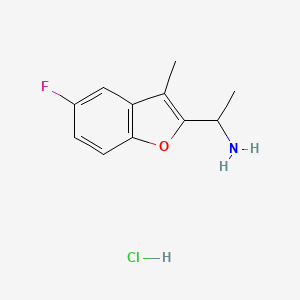
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
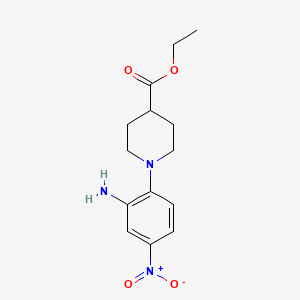
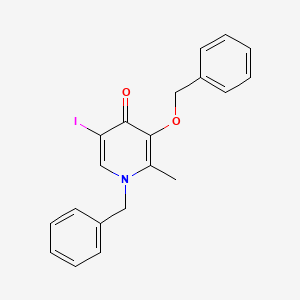


amine](/img/structure/B1531099.png)
